molecular formula C9H11BrN2O3 B1522266 5-Bromo-N,3-dimethoxy-N-methylpicolinamide CAS No. 1171919-90-6

5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Cat. No.: B1522266
CAS No.: 1171919-90-6
M. Wt: 275.1 g/mol
InChI Key: OTKONIFRHMHLGF-UHFFFAOYSA-N
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Description

5-Bromo-N,3-dimethoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.10 g/mol It is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide typically involves the bromination of a suitable picolinamide precursor followed by methylation and methoxylation reactions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The methylation and methoxylation steps can be achieved using methyl iodide and sodium methoxide, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Bromo-N,N-dimethylbenzenesulphonamide
  • N,5-Dimethoxy-N-methylnicotinamide
  • 3-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Uniqueness: Compared to these similar compounds, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is unique due to the specific arrangement of its functional groups. The presence of both methoxy and bromine substituents on the picolinamide core provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKONIFRHMHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217972
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-90-6
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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